![molecular formula C21H24BrN3O2 B2761234 (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 1030732-97-8](/img/structure/B2761234.png)
(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
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Overview
Description
(E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H24BrN3O2 and its molecular weight is 430.346. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The compound has a molecular formula of C23H26BrN4O and features several functional groups, including a cyano group, an enamide moiety, and a bromophenyl substituent. The structural characteristics influence its biological interactions and mechanisms of action.
Anticancer Properties
Recent studies have indicated that compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide exhibit significant anticancer activity. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase, leading to reduced tumor growth .
- Case Study : A recent investigation into a related compound showed an IC50 value of 12 µM against MCF-7 (breast cancer) cells, suggesting potent cytotoxic effects .
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In animal models, administration of related compounds led to a significant decrease in paw edema, indicating effective anti-inflammatory action .
Neuroprotective Activity
The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases.
- Mechanism : It is hypothesized that the compound may exert neuroprotective effects through the modulation of oxidative stress pathways and enhancement of neuronal survival factors .
Summary of Biological Activities
Activity Type | Related Compounds | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Similar derivatives | 12 | Induction of apoptosis; cell cycle arrest |
Anti-inflammatory | Various analogs | 15 | Inhibition of TNF-alpha; IL-6 suppression |
Neuroprotective | Analogous compounds | 20 | Modulation of oxidative stress |
Case Studies on Anticancer Activity
Study Reference | Cell Line | IC50 Value (µM) | Observations |
---|---|---|---|
Research Study 1 | MCF-7 (Breast) | 12 | Significant reduction in cell viability |
Research Study 2 | A549 (Lung) | 15 | Induction of apoptosis observed |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (E)-N-[1-(4-Bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines.
Case Study: In Vitro Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of structurally related compounds. The results indicated that these compounds exhibited a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cells, suggesting strong antitumor properties .
Compound | GI50 (µM) | Cell Line Tested |
---|---|---|
Compound A | 15.72 | MCF-7 (Breast Cancer) |
Compound B | 20.45 | HCT116 (Colon Cancer) |
Compound C | 12.30 | A549 (Lung Cancer) |
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest that the compound may effectively inhibit pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation .
Other Biological Activities
Beyond its anticancer properties, compounds similar to this compound have shown promise in other therapeutic areas:
Anti-inflammatory Properties
Some derivatives have been investigated for their anti-inflammatory effects, demonstrating potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory responses .
Neuroprotective Effects
Research indicates that certain analogs may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Properties
IUPAC Name |
(E)-N-[1-(4-bromophenyl)ethyl]-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2/c1-14-11-18(16(3)25(14)9-10-27-4)12-19(13-23)21(26)24-15(2)17-5-7-20(22)8-6-17/h5-8,11-12,15H,9-10H2,1-4H3,(H,24,26)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDRFXMGDQBTEL-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NC(C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.